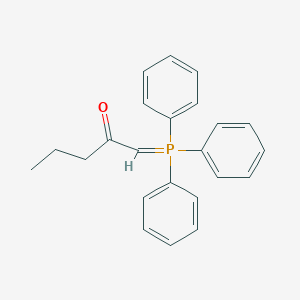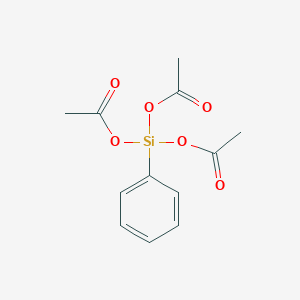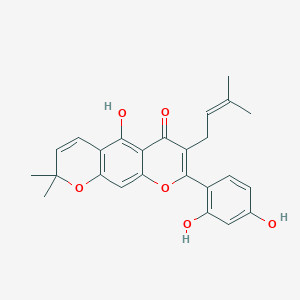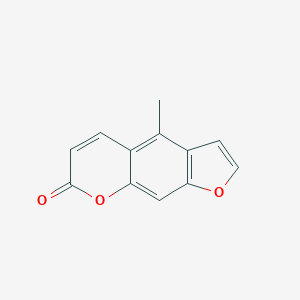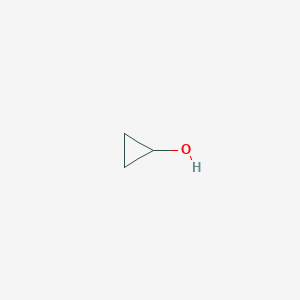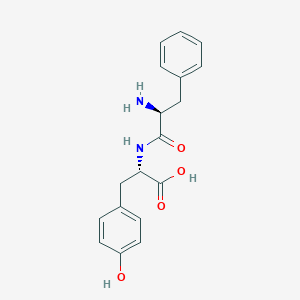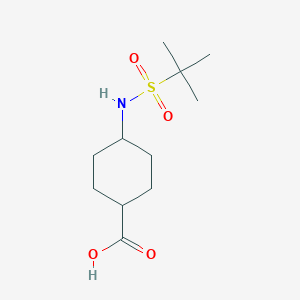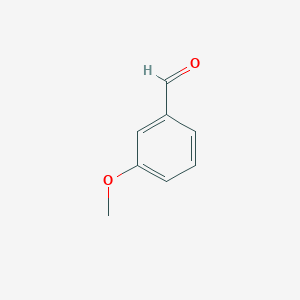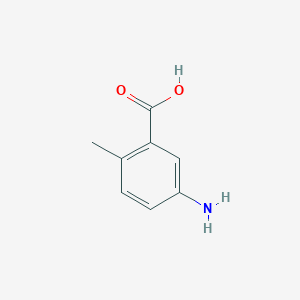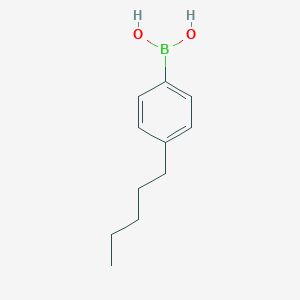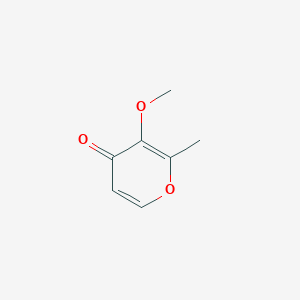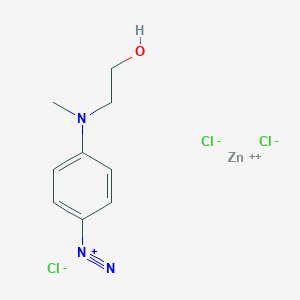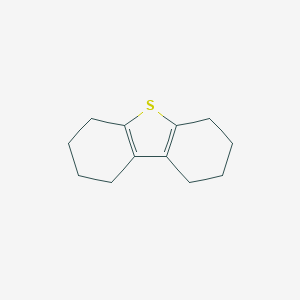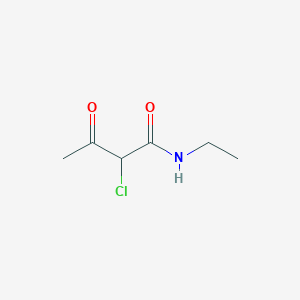
2-chloro-N-ethyl-3-oxobutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-ethyl-3-oxobutanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a white crystalline solid that is soluble in water and organic solvents.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-ethyl-3-oxobutanamide is not fully understood. However, studies have suggested that it may inhibit the activity of enzymes involved in the inflammatory response, leading to a reduction in inflammation and pain. It may also disrupt the cell membrane of fungi and weeds, leading to their death.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2-chloro-N-ethyl-3-oxobutanamide can cause changes in biochemical and physiological parameters in living organisms. In rats, it has been found to increase liver weight and alter liver enzyme levels. In plants, it has been shown to inhibit photosynthesis and reduce plant growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-chloro-N-ethyl-3-oxobutanamide in lab experiments include its high purity, stability, and ease of synthesis. However, its potential toxicity and limited solubility in water can pose challenges in some experiments.
Direcciones Futuras
There are several future directions for the study of 2-chloro-N-ethyl-3-oxobutanamide. In medicine, further research is needed to elucidate its mechanism of action and potential therapeutic applications. In agriculture, studies are needed to optimize its herbicidal and fungicidal activities. In material science, its potential applications as a precursor for the synthesis of new compounds can be explored further. Additionally, studies are needed to assess its potential environmental impact and toxicity.
Métodos De Síntesis
The synthesis of 2-chloro-N-ethyl-3-oxobutanamide involves the reaction of ethyl acetoacetate with phosphorus trichloride and thionyl chloride to form ethyl 2-chloroacetoacetate. The resulting compound is then reacted with ethylamine to produce 2-chloro-N-ethyl-3-oxobutanamide. This method is effective in producing high yields of the compound.
Aplicaciones Científicas De Investigación
2-chloro-N-ethyl-3-oxobutanamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, it has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs. In agriculture, it has been shown to have herbicidal and fungicidal activities, which can be used to control weed and fungal growth. In material science, it has been used as a precursor for the synthesis of various compounds.
Propiedades
Número CAS |
15844-86-7 |
|---|---|
Nombre del producto |
2-chloro-N-ethyl-3-oxobutanamide |
Fórmula molecular |
C6H10ClNO2 |
Peso molecular |
163.6 g/mol |
Nombre IUPAC |
2-chloro-N-ethyl-3-oxobutanamide |
InChI |
InChI=1S/C6H10ClNO2/c1-3-8-6(10)5(7)4(2)9/h5H,3H2,1-2H3,(H,8,10) |
Clave InChI |
JFSWYPKLWHGUDT-UHFFFAOYSA-N |
SMILES |
CCNC(=O)C(C(=O)C)Cl |
SMILES canónico |
CCNC(=O)C(C(=O)C)Cl |
Sinónimos |
Butanamide, 2-chloro-N-ethyl-3-oxo- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



